2-Oxo-Ivabradine hydrochloride is a chemical compound that belongs to the class of benzazepines, which are known for their cardiovascular properties. This compound is derived from Ivabradine, a medication primarily used to treat chronic stable angina pectoris and heart failure. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications.
The synthesis of 2-Oxo-Ivabradine hydrochloride can be traced back to various patents and scientific literature focusing on the preparation of Ivabradine and its derivatives. Notably, the compound has been documented in patents that detail its synthesis and purification methods, highlighting its relevance in medicinal chemistry .
The synthesis of 2-Oxo-Ivabradine hydrochloride typically involves several key steps that may include:
For example, one method involves dissolving Ivabradine base in acetonitrile, followed by the gradual addition of hydrochloric acid until a pH of 1-2 is reached. The reaction mixture is then cooled and stirred, leading to solid formation which is subsequently filtered and washed .
The molecular structure of 2-Oxo-Ivabradine hydrochloride features a bicyclic system characteristic of benzazepines. The presence of methoxy groups contributes to its pharmacological activity.
The primary reactions involved in the synthesis of 2-Oxo-Ivabradine hydrochloride include:
The recrystallization process often employs solvents like acetonitrile or ethanol, where the solid product is filtered out after cooling, ensuring high purity levels are achieved .
The mechanism of action for 2-Oxo-Ivabradine hydrochloride primarily relates to its ability to selectively inhibit the If current (funny current) in the sinoatrial node of the heart. This inhibition leads to a reduction in heart rate without affecting myocardial contractility.
2-Oxo-Ivabradine hydrochloride has several significant applications in pharmacology:
2-Oxo-Ivabradine Hydrochloride is scientifically designated as (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepine-1,2(3H)-dione hydrochloride. Its molecular formula is C₂₇H₃₅ClN₂O₆, with a precise molecular weight of 519.03 g/mol, distinguishing it from Ivabradine HCl (C₂₇H₃₇ClN₂O₅, 505.05 g/mol) through additional oxygenation [4] [6].
The compound's structure contains a bicyclic octatriene moiety connected via an aminopropyl chain to a benzazepine-dione core featuring dual ketone functionalities at positions 1 and 2. This contrasts with Ivabradine's single ketone at position 2. The stereochemistry at the C-7 position of the bicyclic system remains (S)-configured, consistent with the parent drug's chiral center. Crystallographic studies reveal that the hydrochloride salt formation occurs at the tertiary nitrogen, enhancing stability and water solubility compared to the free base form (CAS 1616710-52-1) [3] [9].
Table 1: Systematic Chemical Identifiers of 2-Oxo-Ivabradine Hydrochloride
Nomenclature Type | Designation |
---|---|
IUPAC Name | 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1,2-dihydro-3-benzazepine-4,5-dione hydrochloride |
Molecular Formula | C₂₇H₃₅ClN₂O₆ |
Molecular Weight | 519.03 g/mol |
CAS Registry | 1616710-50-9 (HCl salt); 1616710-52-1 (free base) |
SMILES Notation | CN(CCCN1CCC2=CC(=C(C=C2C(=O)C1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl |
InChI Key | GSZCZNYQYXAECA-FSRHSHDFSA-N |
The distinctive benzazepine-1,2-dione system contributes to altered polarity and hydrogen-bonding capacity compared to Ivabradine. This structural variation arises from manufacturing over-oxidation or degradation processes and necessitates specialized analytical methods for detection and quantification in pharmaceutical formulations [8] [9].
2-Oxo-Ivabradine Hydrochloride functions as both a synthetic impurity and potential metabolic derivative of Ivabradine. As a CYP3A4-mediated oxidative metabolite, it forms through hepatic modification of Ivabradine's benzazepinone moiety, though it exhibits significantly reduced binding affinity for hyperpolarization-activated cyclic nucleotide-gated (HCN) channels compared to the parent drug [5] [9]. This reduced activity positions it as pharmacologically subordinate to Ivabradine in therapeutic applications.
Regulatory guidelines from ICH and FDA categorize it as a qualified impurity requiring strict control thresholds (typically ≤0.15% in final formulations). Its presence above specification limits indicates suboptimal manufacturing processes or formulation instability. Forced degradation studies demonstrate that 2-Oxo-Ivabradine formation accelerates under oxidative stress conditions, establishing its role as a critical stability indicator in Ivabradine products [8] .
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: